Butyl[(2,4-difluorophenyl)methyl]amine
CAS No.: 1019619-01-2
Cat. No.: VC8193394
Molecular Formula: C11H15F2N
Molecular Weight: 199.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019619-01-2 |
|---|---|
| Molecular Formula | C11H15F2N |
| Molecular Weight | 199.24 g/mol |
| IUPAC Name | N-[(2,4-difluorophenyl)methyl]butan-1-amine |
| Standard InChI | InChI=1S/C11H15F2N/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 |
| Standard InChI Key | LZTNOHUQFIXMEI-UHFFFAOYSA-N |
| SMILES | CCCCNCC1=C(C=C(C=C1)F)F |
| Canonical SMILES | CCCCNCC1=C(C=C(C=C1)F)F |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s structure comprises a 2,4-difluorophenyl group connected via a methylene bridge (-CH₂-) to a butan-1-amine moiety. The fluorine atoms at the 2- and 4-positions introduce steric and electronic effects that influence reactivity and intermolecular interactions . The SMILES representation (CCCCNCC1=C(C=C(C=C1)F)F) and InChIKey (LZTNOHUQFIXMEI-UHFFFAOYSA-N) provide unambiguous identifiers for its stereoelectronic configuration .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅F₂N | |
| Molecular Weight | 199.24 g/mol | |
| XLogP3-AA (Lipophilicity) | 2.7 | |
| Rotatable Bond Count | 5 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, highlight its gas-phase behavior. For instance, the [M+H]+ adduct exhibits a CCS of 144.7 Ų, while [M+Na]+ reaches 155.5 Ų . These metrics are critical for mass spectrometry-based identification in complex matrices.
Table 2: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 200.12453 | 144.7 |
| [M+Na]+ | 222.10647 | 155.5 |
| [M+NH₄]+ | 217.15107 | 152.2 |
| [M-H]- | 198.10997 | 145.1 |
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
The XLogP3-AA value of 2.7 indicates moderate lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility. Computational models predict a solubility of <1 mg/mL in water, necessitating formulation strategies for biomedical applications.
Metabolic Stability
The compound’s secondary amine and fluorine substituents may confer resistance to oxidative metabolism. Fluorine’s electronegativity reduces electron density at adjacent carbons, potentially slowing cytochrome P450-mediated degradation .
Applications in Medicinal and Industrial Chemistry
Pharmaceutical Relevance
Biphenyl derivatives and fluorinated amines are privileged scaffolds in drug discovery. Though direct studies on Butyl[(2,4-difluorophenyl)methyl]amine are lacking, structurally related compounds exhibit antiandrogenic and kinase-inhibitory activities . The fluorine atoms may enhance binding affinity to hydrophobic protein pockets.
Agrochemistry
Fluorinated amines are employed in herbicide and pesticide formulations due to their stability and bioactivity. The compound’s lipophilicity could facilitate leaf penetration, while the amine group may act as a chelating agent for metal cofactors in plant enzymes .
Recent Advances and Future Directions
A 2023 review highlights the growing importance of fluorinated amines in drug development, particularly as protease inhibitors and antibacterials . Advances in continuous-flow amination could improve the scalability of Butyl[(2,4-difluorophenyl)methyl]amine synthesis . Future research should prioritize:
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In vitro toxicity screening to establish safe exposure limits.
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Catalytic asymmetric synthesis to explore chiral derivatives.
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Formulation studies to address solubility limitations.
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